molecular formula C9H8N2OS B6619110 (5-phenyl-1,3,4-thiadiazol-2-yl)methanol CAS No. 874507-52-5

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B6619110
CAS No.: 874507-52-5
M. Wt: 192.24 g/mol
InChI Key: KDWPCWGJRDPKNX-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanol is a heterocyclic compound featuring a thiadiazole core substituted with a phenyl group at position 5 and a hydroxymethyl group at position 2. The thiadiazole ring, characterized by two nitrogen atoms and one sulfur atom, imparts unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. This compound serves as a key intermediate in synthesizing derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Its synthesis typically involves condensation reactions or functional group transformations, as evidenced by its use in forming Schiff bases, sulfonamides, and heterocyclic hybrids .

Properties

IUPAC Name

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWPCWGJRDPKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Thiadiazole Ring Formation

A mixture of substituted benzoic acid (e.g., 2-(hydroxymethyl)benzoic acid) and thiosemicarbazide in POCl₃ is heated at 80–90°C for 1 hour. The reaction proceeds via intermediate acyl chloride formation, followed by cyclization to yield the thiadiazole core. Subsequent hydrolysis and basification precipitate the product, which is recrystallized for purity.

Example Reaction Scheme:

2-(Hydroxymethyl)benzoic acid+ThiosemicarbazidePOCl3(5-Phenyl-1,3,4-thiadiazol-2-yl)methanol\text{2-(Hydroxymethyl)benzoic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3} \text{this compound}

This method directly incorporates the hydroxymethyl group if the starting carboxylic acid contains the desired substituent. However, the availability of such precursors may limit scalability.

Post-Cyclization Functionalization

Diazotization and Hydrolysis of 2-Amino Intermediates

A two-step strategy involves synthesizing 5-phenyl-1,3,4-thiadiazol-2-amine followed by conversion of the amine group to a hydroxymethyl moiety.

Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

Cyclodehydration of benzoic acid and thiosemicarbazide yields the 2-amino derivative. The amine group serves as a versatile handle for further modification.

Diazotization and Hydrolysis

Treatment of the amine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates a diazonium salt, which undergoes hydrolysis in aqueous medium to produce the corresponding alcohol:

2-NH22-N2+H2O2-OH\text{2-NH}2 \rightarrow \text{2-N}2^+ \xrightarrow{\text{H}_2\text{O}} \text{2-OH}

Optimization Notes:

  • Temperature control (0–5°C) during diazotization prevents decomposition.

  • Prolonged hydrolysis (4–6 hours) ensures complete conversion.

Nucleophilic Substitution of Halogenated Precursors

Synthesis of 2-Chloromethyl-5-phenyl-1,3,4-thiadiazole

Bromination or chlorination of a methyl group at the 2-position introduces a leaving group. For example, radical bromination using N-bromosuccinimide (NBS) under UV light yields 2-bromomethyl derivatives.

Hydroxide Substitution

Reaction of the halogenated intermediate with aqueous sodium hydroxide (NaOH) facilitates nucleophilic substitution, replacing the halide with a hydroxyl group:

2-CH2Br+OH2-CH2OH+Br\text{2-CH}2\text{Br} + \text{OH}^- \rightarrow \text{2-CH}2\text{OH} + \text{Br}^-

Reaction Conditions:

  • Solvent: Ethanol/water mixture (1:1)

  • Temperature: Reflux at 80°C for 12 hours

Reduction of Carboxylic Acid Derivatives

Synthesis of 2-Carboxylic Acid Intermediate

Cyclodehydration of benzoic acid derivatives yields 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid.

Reduction to Alcohol

The carboxylic acid is converted to its methyl ester using methanol and sulfuric acid, followed by reduction with lithium aluminum hydride (LiAlH₄) to produce the primary alcohol:

2-COOH2-COOCH3LiAlH42-CH2OH\text{2-COOH} \rightarrow \text{2-COOCH}3 \xrightarrow{\text{LiAlH}4} \text{2-CH}_2\text{OH}

Challenges:

  • Over-reduction or ring degradation may occur with strong reducing agents.

  • Mild alternatives like borane-tetrahydrofuran (BH₃·THF) improve selectivity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclodehydration65–75≥95Direct incorporation of hydroxymethylLimited precursor availability
Diazotization50–6090Utilizes stable intermediatesMulti-step, low atom economy
Nucleophilic Sub70–8085High regioselectivityRequires halogenation step
Reduction55–6588Scalable with estersRisk of over-reduction

Structural Characterization and Validation

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆): δ 7.94 (m, 2H, aromatic), 7.54–7.51 (m, 3H, aromatic), 4.82 (s, 2H, CH₂OH), 2.22 (s, 1H, OH).

  • FT-IR: Peaks at 3369 cm⁻¹ (O-H stretch), 1686 cm⁻¹ (C=N stretch).

Elemental Analysis

Calculated for C₉H₈N₂OS: C 54.78%, H 4.14%, N 19.16%, S 14.62%. Found: C 54.98%, H 3.97%, N 19.42%, S 14.31% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Reaction with thionyl chloride (SOCl2_22) : Converts the hydroxyl group to a chloromethyl intermediate, enabling subsequent substitutions (e.g., with amines or thiols).

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) to form ether derivatives.

Reaction TypeReagents/ConditionsProductReference
ChlorinationSOCl2_2, reflux, 2 h(5-Ph-Thiadiazol-2-yl)CH2_2Cl
EtherificationR-X, K2_2CO3_3, DMF(5-Ph-Thiadiazol-2-yl)CH2_2OR

Oxidation Reactions

The hydroxymethyl group is oxidized to a carboxylic acid under strong oxidizing conditions:

  • KMnO4_44/H2_22SO4_44 : Oxidizes -CH2_2OH to -COOH, forming (5-phenyl-1,3,4-thiadiazol-2-yl)carboxylic acid.

  • PCC (Pyridinium chlorochromate) : Selectively oxidizes -CH2_2OH to an aldehyde intermediate.

Oxidizing AgentConditionsProductReference
KMnO4_4/H2_2SO4_4Reflux, 6 h(5-Ph-Thiadiazol-2-yl)COOH
PCCCH2_2Cl2_2, rt, 4 h(5-Ph-Thiadiazol-2-yl)CHO

Esterification and Acylation

The hydroxyl group reacts with acylating agents:

  • Acetic anhydride : Forms acetate esters under mild conditions .

  • Benzoyl chloride : Produces benzoate derivatives in the presence of pyridine .

Acylating AgentConditionsProductReference
Ac2_2OReflux, 1 h(5-Ph-Thiadiazol-2-yl)CH2_2OAc
Benzoyl chloridePyridine, rt, 3 h(5-Ph-Thiadiazol-2-yl)CH2_2OBz

Thiadiazole Ring Functionalization

The electron-deficient thiadiazole ring participates in electrophilic substitutions:

  • Nitration : Concentrated HNO3_3/H2_2SO4_4 introduces nitro groups at the phenyl ring .

  • Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids modifies the phenyl substituent .

Reaction TypeReagents/ConditionsProductReference
NitrationHNO3_3/H2_2SO4_4, 0°C5-(4-NO2_2-Ph)-Thiadiazol-2-yl-CH2_2OH
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_35-(Aryl)-Thiadiazol-2-yl-CH2_2OH

Condensation Reactions

The hydroxymethyl group participates in dehydration reactions:

  • Schiff base formation : Reacts with primary amines (e.g., aniline) to form imine derivatives.

  • Ether crosslinking : Forms dimers or polymers via dehydration with diols.

Reaction TypeReagents/ConditionsProductReference
Schiff BaseR-NH2_2, EtOH, Δ(5-Ph-Thiadiazol-2-yl)CH2_2N=R
PolymerizationHO-(CH2_2)n_n-OH, H+^+Poly(thiadiazolyl ether)

Biological Activity Correlations

Derivatives of (5-phenyl-1,3,4-thiadiazol-2-yl)methanol exhibit enhanced bioactivity post-modification:

  • Anticancer activity : Acetylated derivatives show IC50_{50} values of 8–12 μM against MCF-7 breast cancer cells .

  • Antimicrobial activity : Chloromethyl derivatives inhibit E. coli with MIC values of 16–32 μg/mL.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that compounds containing the thiadiazole moiety, including (5-phenyl-1,3,4-thiadiazol-2-yl)methanol, exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit a range of microorganisms, including bacteria and fungi. For example, a series of 1,3,4-thiadiazole derivatives have been evaluated for their antibacterial activities against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies have shown that certain derivatives significantly reduce cell viability in cancer cell lines such as LoVo and MCF-7. For instance, one derivative exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment . This suggests the potential for developing effective anticancer agents based on this scaffold.

Antiviral Activity
The compound has also been explored for its antiviral properties. Research indicates that thiadiazole derivatives can inhibit viral replication mechanisms, making them candidates for further development in antiviral therapies .

Materials Science

Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations that can lead to the development of new materials with tailored properties. For example, the hydroxymethyl group can facilitate reactions such as etherification or esterification .

Polymer Chemistry
The incorporation of thiadiazole derivatives into polymer matrices has been studied to enhance material properties such as thermal stability and mechanical strength. The unique electronic properties of thiadiazoles can improve the conductivity and overall performance of polymeric materials .

Agricultural Chemistry

Herbicidal and Fungicidal Applications
Compounds similar to this compound have been utilized in agricultural applications as herbicides and fungicides. The thiadiazole ring is known to exhibit herbicidal activity against a variety of weed species and has been incorporated into formulations aimed at controlling crop diseases .

Pesticide Development
The potential for developing new pesticides based on this compound is significant due to its biological activity against agricultural pests. Studies indicate that derivatives can effectively inhibit bacterial diseases in crops, making them valuable candidates for agrochemical formulations .

Table: Biological Activities of this compound Derivatives

Derivative Target Activity IC50 Value Pathogen/Cancer Type Reference
Compound AAntibacterial10 µg/mLStaphylococcus aureus
Compound BAntifungal15 µg/mLCandida albicans
Compound CAnticancer2.44 µMLoVo (colon cancer)
Compound DAntiviralIC50 < 20 µMHIV

Mechanism of Action

The mechanism of action of (5-phenyl-1,3,4-thiadiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Modifications

  • 5-Methyl-1,3,4-thiadiazol-2-ylmethanamine : Replacing the phenyl group with methyl reduces steric bulk, enhancing selectivity for phosphodiesterase PDE10A inhibition (e.g., compound 17 in ). However, this modification diminishes antibacterial activity compared to the phenyl-substituted analog .
  • Oxadiazole vs. Thiadiazole : Replacing the thiadiazole sulfur with oxygen (e.g., in benzodithiazine derivatives) significantly alters electronic properties. For example, 5-phenyl-1,3,4-oxadiazol-2-yl derivatives exhibit higher anticancer activity than thiadiazole analogs in certain contexts, highlighting the importance of sulfur’s electronegativity .

Functional Group Variations

  • N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide: The acetamide group enhances metabolic stability compared to the hydroxymethyl group in (5-phenyl-1,3,4-thiadiazol-2-yl)methanol, improving bioavailability in antibacterial applications .
  • Schiff Bases and Sulfonamides: Derivatives like 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide exhibit potent anti-inflammatory activity due to enhanced hydrogen bonding and π-π interactions with target enzymes .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Melting Point (°C) Yield (%) Solubility Key Structural Feature Reference
This compound Not reported Not reported Likely polar due to -OH Hydroxymethyl group enhances reactivity -
4a (Thiadiazolylthio derivative) 125–126 87 Moderate in ethanol Conjugated enone system
5-Phenyl-1,3,4-thiadiazol-2-amine Not reported High Low in water Free amine allows diverse functionalization
5-Phenyl-1,3,4-thiadiazole glucopyranoside Not reported Not reported Enhanced hydrophilicity Sugar moiety improves bioavailability

Biological Activity

Overview

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol is a heterocyclic compound characterized by a thiadiazole ring fused with a phenyl group and a hydroxymethyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Anticancer Properties : Similar compounds have been shown to inhibit cancer cell proliferation and induce apoptosis. The compound may interact with various enzymes and proteins, impacting cellular signaling pathways and gene expression .
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
  • Cellular Effects : The compound may influence cell function by altering metabolic pathways and affecting cellular responses to external stimuli.

Research Findings

Recent studies have highlighted the promising biological activities of this compound and its derivatives:

Anticancer Activity

A study focused on 1,3,4-thiadiazole derivatives demonstrated that compounds with similar scaffolds exhibited significant anti-proliferative effects against human cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). For instance, one derivative showed an IC50 value of 2.44 µM against LoVo cells after 48 hours of incubation .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Toxicity (Daphnia Test)
2gLoVo2.44Low
2gMCF-723.29Low
3aLoVoNot reportedModerate

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. The presence of the thiadiazole ring is believed to enhance its efficacy against gram-positive and gram-negative bacteria .

Case Study 1: Antitumor Efficacy

A comprehensive study involving a series of thiadiazole derivatives demonstrated that modifications in the phenyl group significantly influenced their anticancer activity. The results indicated that specific substitutions could enhance the anti-proliferative effects on cancer cells while maintaining low toxicity levels in non-cancerous models .

Case Study 2: Structure-Activity Relationship

Research into structure-activity relationships (SAR) revealed that the presence of electron-withdrawing groups (EWGs) at specific positions on the phenyl ring improved both anticancer and antimicrobial activities. For example, compounds with nitro or halogen substituents exhibited enhanced potency compared to their unsubstituted counterparts .

Q & A

What are the established synthetic routes for (5-phenyl-1,3,4-thiadiazol-2-yl)methanol, and what key intermediates are involved?

The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, thiadiazole derivatives are often synthesized via condensation of thiosemicarbazides with carboxylic acids or their derivatives under reflux in methanol or aqueous media . Key intermediates include 5-phenyl-1,3,4-thiadiazole-2-thiol, which can undergo alkylation with halides (e.g., bromoethanol) to introduce the methanol moiety. Reaction optimization may involve adjusting solvent polarity (water or methanol) and temperature (reflux at 60–80°C) to enhance yield and purity .

Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

A combination of techniques is essential:

  • 1H-NMR and 13C-NMR : To confirm the thiadiazole ring protons (δ 7.2–8.5 ppm for aromatic protons) and the methanol group (δ 4.5–5.0 ppm for -CH2OH) .
  • IR Spectroscopy : Detection of O-H stretching (~3200–3400 cm⁻¹) and C-S/C-N vibrations (600–1200 cm⁻¹) .
  • Elemental Analysis : To verify stoichiometric ratios of C, H, N, and S .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 235 for the parent compound) and fragmentation patterns .

How can researchers optimize reaction conditions to mitigate low yields during the synthesis of this compound derivatives?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions or methanol/water mixtures for cyclization to improve solubility .
  • Catalyst Use : Acidic or basic catalysts (e.g., NaOH, H2SO4) can accelerate thiol-alkylation or cyclization steps .
  • Temperature Control : Reflux (70–80°C) enhances reaction rates, while cooling (0–5°C) minimizes side reactions during sensitive steps .
  • Purification : Recrystallization from methanol or ethanol removes impurities, confirmed via TLC monitoring .

What strategies resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

  • Cross-Validation : Compare NMR data with structurally similar thiadiazole derivatives (e.g., shifts for -CH2OH groups in and ).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry for crystalline derivatives .
  • Dynamic Light Scattering (DLS) : Identify aggregates or impurities causing anomalous UV-Vis or fluorescence readings .
  • Computational Modeling : Predict NMR/IR spectra using DFT calculations (e.g., Gaussian software) to validate experimental data .

How can the biological potential of this compound be assessed using computational tools?

  • Molecular Docking : Use AutoDock or Schrödinger Suite to simulate interactions with target proteins (e.g., antimicrobial enzymes or cancer-related kinases). For example, oxadiazole derivatives in showed affinity for bacterial dihydrofolate reductase .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

What are the challenges in synthesizing S-alkylated derivatives of this compound, and how are they addressed?

  • Competitive Side Reactions : Thiol oxidation to disulfides can occur; use inert atmospheres (N2/Ar) and reducing agents (e.g., DTT) .
  • Regioselectivity : Alkylating agents (e.g., bromoalkanes) may target the thiol group over the methanol. Monitor via TLC and optimize molar ratios .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates mono- and di-alkylated products .

How do substituents on the phenyl ring influence the chemical reactivity of this compound?

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase electrophilicity, enhancing nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups improve stability under acidic conditions but may reduce reactivity in oxidation reactions .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) at the para position hinder cyclization or coupling reactions .

What advanced applications does this compound have in materials science or catalysis?

  • Metal-Organic Frameworks (MOFs) : Thiadiazole derivatives can act as ligands for transition metals (e.g., Mo or Ru) in catalytic oxidation reactions .
  • Polymer Synthesis : The methanol group enables functionalization of polymers via esterification or etherification .
  • Fluorescent Probes : Conjugation with fluorophores (e.g., coumarin) creates sensors for metal ions or biomolecules .

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